
3-Methylhexanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylhexanimidamide is an organic compound that belongs to the class of amides It is characterized by the presence of an imidamide functional group attached to a 3-methylhexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexanimidamide can be achieved through several methods. One common approach involves the reaction of 3-methylhexanoyl chloride with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imidamide.
Another method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to mediate the reaction between 3-methylhexanoic acid and an amine. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and solvents, precise temperature control, and efficient mixing to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylhexanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted imidamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methylhexanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-Methylhexanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexane: A hydrocarbon with a similar backbone but lacking the imidamide functional group.
Hexanimidamide: Similar structure but without the methyl substitution at the third carbon.
3-Methylhexanoic Acid: The carboxylic acid precursor used in the synthesis of 3-Methylhexanimidamide.
Uniqueness
This compound is unique due to the presence of both the imidamide functional group and the 3-methyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
3-methylhexanimidamide |
InChI |
InChI=1S/C7H16N2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H3,8,9) |
Clé InChI |
PMCDHPKCRFOFDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


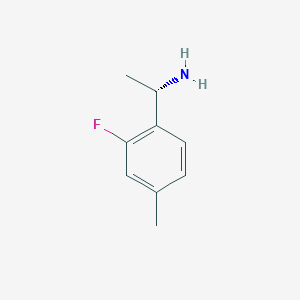
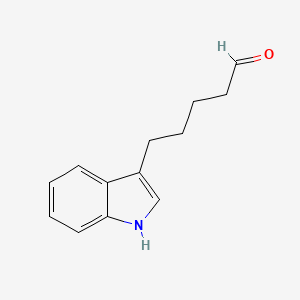

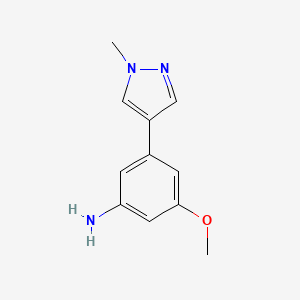

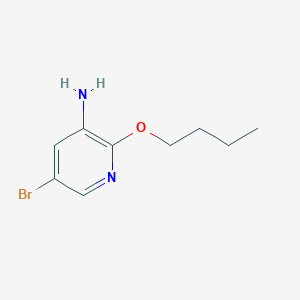
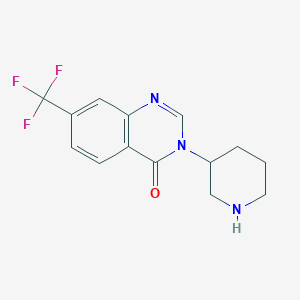

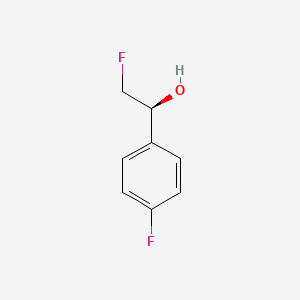

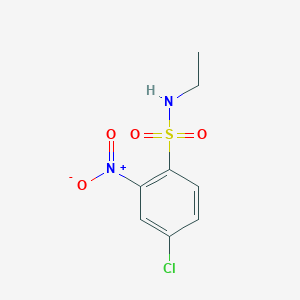
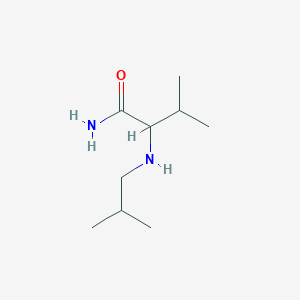
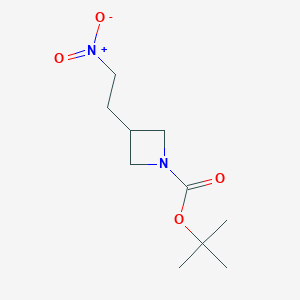
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
